(2E)-3-{3-[(2-CHLOROBENZYL)OXY]-4-METHOXYPHENYL}-2-CYANO-N-(2,5-DIMETHYLPHENYL)ACRYLAMIDE
Description
The compound (2E)-3-{3-[(2-chlorobenzyl)oxy]-4-methoxyphenyl}-2-cyano-N-(2,5-dimethylphenyl)acrylamide is a synthetic acrylamide derivative characterized by its stereospecific (2E) configuration. Key structural features include:
- 2-Chlorobenzyloxy group: A chloro-substituted benzyl ether at the ortho position, contributing steric and electronic effects.
- 4-Methoxyphenyl group: A para-methoxy substituent on the phenyl ring, acting as an electron-donating group.
- 2-Cyano group: A strong electron-withdrawing group at the α-position of the acrylamide backbone.
- N-(2,5-Dimethylphenyl) group: A dimethyl-substituted aniline moiety, enhancing lipophilicity and steric bulk.
Properties
IUPAC Name |
(E)-3-[3-[(2-chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyano-N-(2,5-dimethylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN2O3/c1-17-8-9-18(2)23(12-17)29-26(30)21(15-28)13-19-10-11-24(31-3)25(14-19)32-16-20-6-4-5-7-22(20)27/h4-14H,16H2,1-3H3,(H,29,30)/b21-13+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRFLRAZVFHFQH-FYJGNVAPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(=CC2=CC(=C(C=C2)OC)OCC3=CC=CC=C3Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)NC(=O)/C(=C/C2=CC(=C(C=C2)OC)OCC3=CC=CC=C3Cl)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{3-[(2-CHLOROBENZYL)OXY]-4-METHOXYPHENYL}-2-CYANO-N-(2,5-DIMETHYLPHENYL)ACRYLAMIDE typically involves a multi-step process. One common method includes the following steps:
Formation of the intermediate: The initial step involves the reaction of 2-chlorobenzyl chloride with 4-methoxyphenol in the presence of a base such as potassium carbonate to form 3-[(2-chlorobenzyl)oxy]-4-methoxyphenol.
Formation of the acrylamide: The intermediate is then reacted with 2,5-dimethylaniline and cyanoacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-{3-[(2-CHLOROBENZYL)OXY]-4-METHOXYPHENYL}-2-CYANO-N-(2,5-DIMETHYLPHENYL)ACRYLAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The cyano group can be reduced to form amines.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2E)-3-{3-[(2-CHLOROBENZYL)OXY]-4-METHOXYPHENYL}-2-CYANO-N-(2,5-DIMETHYLPHENYL)ACRYLAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-3-{3-[(2-CHLOROBENZYL)OXY]-4-METHOXYPHENYL}-2-CYANO-N-(2,5-DIMETHYLPHENYL)ACRYLAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to specific receptors: Modulating the activity of enzymes or receptors involved in cellular signaling pathways.
Inhibiting enzyme activity: Blocking the function of enzymes critical for disease progression.
Inducing apoptosis: Triggering programmed cell death in cancer cells.
Comparison with Similar Compounds
Substituent Analysis (Table 1)
Key Observations :
- Steric Hindrance : The ortho-chloro and N-(2,5-dimethylphenyl) groups in the target compound may reduce conformational flexibility compared to para-substituted analogs (e.g., ) .
- Bioactivity Potential: highlights that cyanoacrylamide derivatives exhibit antioxidant and anti-inflammatory activities, suggesting the target compound’s 2-cyano group could confer similar properties .
Hypothesized Structure-Activity Relationships
Electronic and Steric Influences
Pharmacological Implications
- Antioxidant Activity: Cyano and acrylamide groups may scavenge free radicals via conjugation effects .
- Anti-inflammatory Effects : Bulky aromatic substituents (e.g., 2,5-dimethylphenyl) could modulate COX or LOX enzyme interactions, as seen in other NSAID-like structures .
Biological Activity
The compound (2E)-3-{3-[(2-chlorobenzyl)oxy]-4-methoxyphenyl}-2-cyano-N-(2,5-dimethylphenyl)acrylamide is a member of the acrylamide family, which has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C19H20ClN2O3
- Molecular Weight : 358.83 g/mol
- IUPAC Name : this compound
The compound features a cyano group and an acrylamide moiety, which are crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : The acrylamide structure allows for the inhibition of enzymes involved in various metabolic pathways. For instance, it may inhibit tyrosinase, a key enzyme in melanin production, making it a candidate for skin-lightening agents .
- Receptor Modulation : The compound may also modulate receptor activity, influencing cellular signaling pathways related to inflammation and cancer .
Anticancer Properties
Research indicates that compounds similar to this compound exhibit anticancer properties. For example:
- In vitro studies have shown that acrylamide derivatives can induce apoptosis in cancer cells by activating caspase pathways .
- Molecular docking studies suggest strong binding affinity to targets associated with cancer progression, such as COX-2 and iNOS, indicating potential anti-tumor effects .
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory activity:
- In vivo studies using models of induced inflammation have shown that similar acrylamide compounds reduce edema and leukocyte migration significantly .
- These effects are mediated through the downregulation of pro-inflammatory cytokines such as TNFα and IL-1β .
Melanin Production Inhibition
This compound has potential applications in dermatology:
- Studies indicate that it can inhibit melanin production in melanocytes by reducing tyrosinase activity and the expression of related genes. This property positions it as a candidate for cosmetic formulations aimed at treating hyperpigmentation .
Case Studies
- In Vitro Evaluation :
- Animal Model Studies :
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
